5,6,7,8-Tetrahydroisoquinolin-5-amine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

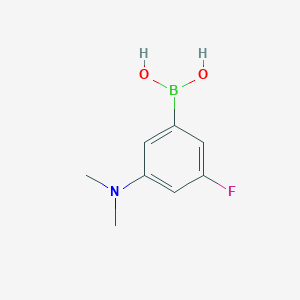

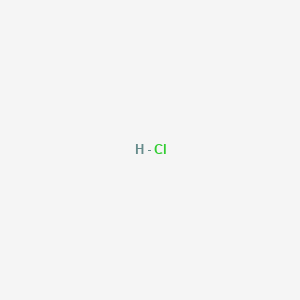

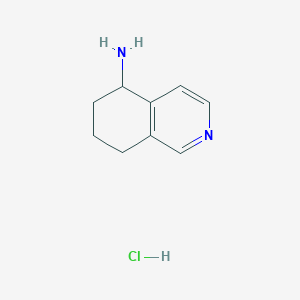

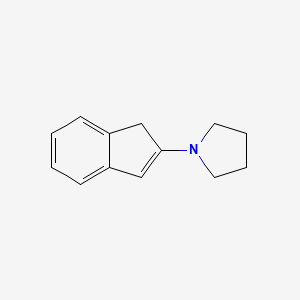

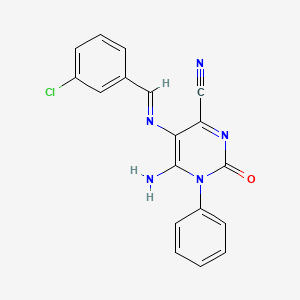

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the CAS Number: 1246552-20-4 . It is a derivative of tetrahydroisoquinoline, an organic compound classified as a secondary amine . It is stored under an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is C9H13ClN2 . The structure of the parent compound, tetrahydroisoquinoline, can be found on various chemical databases .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Therapeutic Agents

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride: is a valuable intermediate in medicinal chemistry for the synthesis of various therapeutic agents. Its structure is a key component in the development of muscle relaxants like tubocurarine and antidepressants such as nomifensine and diclofensine . The compound’s ability to undergo N-alkylation makes it a versatile precursor for designing drugs with potential activity against a range of disorders.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It serves as an inhibitor or a mimic in enzymatic assays, helping to elucidate the mechanisms of enzyme action and the role of isoquinoline derivatives in biological systems .

Neuroscience: Neurotransmitter Research

The isoquinoline moiety of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is structurally similar to neurotransmitters such as dopamine. This makes it a compound of interest in neuroscience research, where it can be used to study neurotransmitter pathways and the effects of isoquinoline derivatives on neural activity .

Pharmacology: Drug Metabolism and Pharmacokinetics

Pharmacological studies utilize 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride to investigate drug metabolism and pharmacokinetics. Its metabolites can be analyzed to understand the metabolic pathways of similar compounds and to predict their behavior in vivo .

Chemical Synthesis: Heterocyclic Building Blocks

This compound is a heterocyclic building block used in chemical synthesis. It is employed in the construction of complex molecules, particularly in the synthesis of diverse heterocyclic compounds that are prevalent in many pharmaceuticals .

Industrial Applications: Material Science

In the field of material science, 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride can be used in the development of novel materials with specific electronic or photonic properties. Its incorporation into polymers or other materials could lead to advancements in the manufacturing of high-performance materials .

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCAOIPVLIWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)